molecular formula C4H11O4P B8257929 Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester

Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester

Cat. No.: B8257929
M. Wt: 154.10 g/mol
InChI Key: KZHGNHTVCUWRKR-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester is an organophosphorus compound with significant applications in various fields. This compound is characterized by the presence of a phosphonic acid group and a hydroxyethyl group, making it a versatile molecule in both organic and inorganic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. Another method is the catalytic cross-coupling reaction, which utilizes palladium or nickel catalysts to couple phosphonic acid derivatives with organic halides .

Industrial Production Methods

Industrial production of this compound often employs the Michaelis-Arbuzov reaction due to its efficiency and scalability. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromotrimethylsilane for dealkylation, and various oxidizing agents such as hydrogen peroxide for oxidation reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dioxane .

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted phosphonates. These products are valuable intermediates in the synthesis of more complex organophosphorus compounds .

Scientific Research Applications

Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester exerts its effects involves the interaction of the phosphonic acid group with various molecular targets. The compound can chelate metal ions, inhibit enzymes by mimicking phosphate groups, and participate in various biochemical pathways. These interactions are crucial for its applications in medicine and industry .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonic acid esters such as:

Uniqueness

Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester is unique due to its specific hydroxyethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specialized organophosphorus compounds and in applications requiring precise molecular interactions .

Properties

IUPAC Name

(1S)-1-dimethoxyphosphorylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O4P/c1-4(5)9(6,7-2)8-3/h4-5H,1-3H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHGNHTVCUWRKR-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(O)P(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](O)P(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.